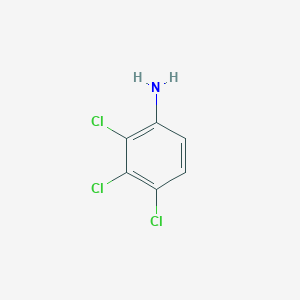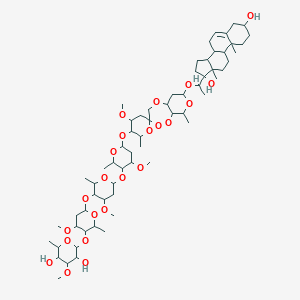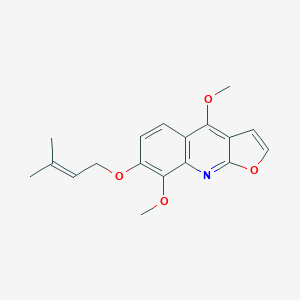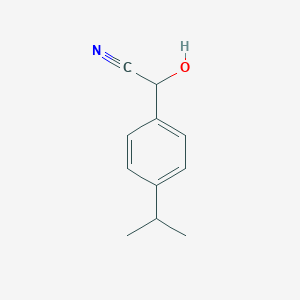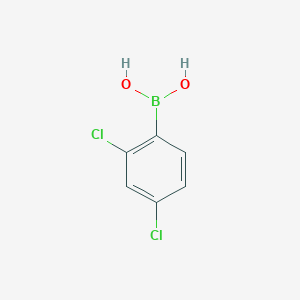
Ácido 2,4-diclorofenilborónico
Descripción general
Descripción
2,4-Dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BCl2O2. It is a derivative of phenylboronic acid where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: The compound is used in the synthesis of biologically active molecules, such as lactate dehydrogenase inhibitors.
Medicine: It plays a role in the development of non-ATP competitive inhibitors for various kinases.
Industry: Used in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds.
Mecanismo De Acción
Target of Action
2,4-Dichlorophenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It is also used in the synthesis of biologically active molecules, including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. In Suzuki coupling reactions, it reacts with alkynyl bromides or aniline/thiophenol . It also participates in the selective hydroxylation to phenols .
Biochemical Pathways
It is known to be involved in the synthesis of biologically active molecules .
Result of Action
The primary result of the action of 2,4-Dichlorophenylboronic acid is the production of new compounds through chemical reactions. For example, it is used in the synthesis of N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
Análisis Bioquímico
Biochemical Properties
2,4-Dichlorophenylboronic acid plays a significant role in biochemical reactions. It is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also participates in the selective hydroxylation to phenols
Molecular Mechanism
It is known to participate in Suzuki coupling reactions and selective hydroxylation to phenols
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of 2,4-dichlorophenylboronic acid often involves large-scale Grignard reactions or direct borylation of 2,4-dichlorobenzene using a boron source like bis(pinacolato)diboron under palladium catalysis. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving 2,4-dichlorophenylboronic acid. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroxylation: The compound can undergo selective hydroxylation to form phenols.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran or dimethylformamide are commonly used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from hydroxylation reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of chlorine, which affects its electronic properties and reactivity.
2-Methoxyphenylboronic Acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group at the 2 position.
Uniqueness: 2,4-Dichlorophenylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity in electrophilic aromatic substitution reactions and provide distinct electronic properties that are beneficial in various synthetic applications.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGDGPAXKYZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370429 | |
| Record name | 2,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-47-2 | |
| Record name | 2,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Dichlorophenylboronic acid a suitable derivatizing reagent for halide analysis using Gas Chromatography with Electron Capture Detection (GC-ECD)?
A: 2,4-Dichlorophenylboronic acid (CPBA) exhibits enhanced sensitivity when analyzed with an Electron Capture Detector (ECD) compared to unsubstituted phenylboronic acid. [] This is likely due to the presence of the two chlorine atoms in the CPBA structure, which increases its electron affinity and therefore its detectability by ECD. While CPBA might have lower volatility compared to the unsubstituted phenylboronic acid, its superior performance with ECD makes it a preferred choice for analyzing halides like chloride, bromide, and iodide. []
Q2: Can you elaborate on the role of mercuric salts in the derivatization reaction of halides with 2,4-Dichlorophenylboronic acid?
A: While the provided abstracts don't delve into the specifics of the reaction mechanism, it's stated that the derivatization reactions using 2,4-Dichlorophenylboronic acid are carried out in the presence of mercuric salts. [] This suggests that mercuric salts likely play a crucial role in facilitating the reaction between halides and CPBA. Further research is required to fully understand the mechanistic details of this interaction and the specific role of mercuric salts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


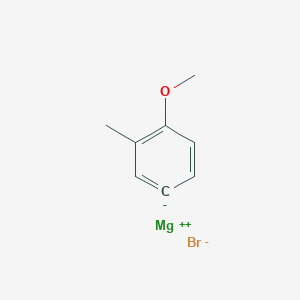
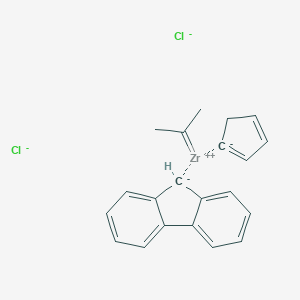
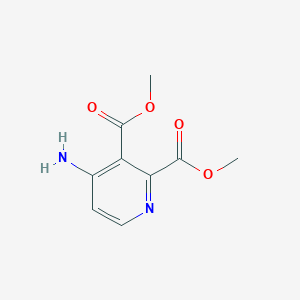
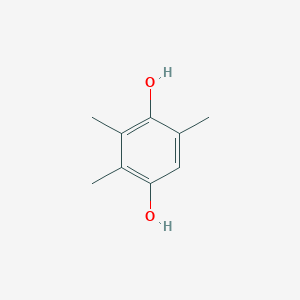
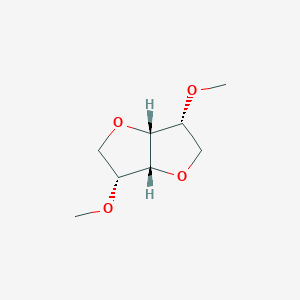
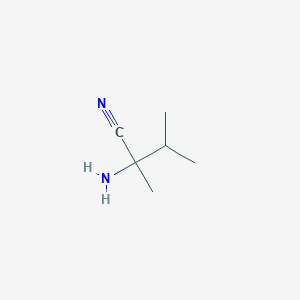
![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)
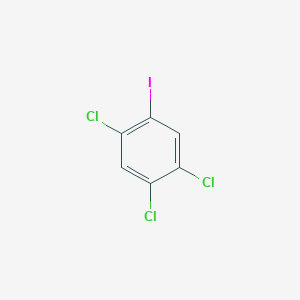
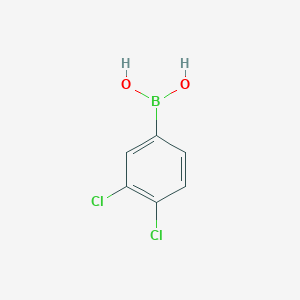
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
